4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethanesulfonyl group and a pyrimidine ring substituted with an ethyl and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common route involves the reaction of N-ethyl-6-methylpyrimidin-2-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Ethanesulfonyl)piperazin-1-yl]phenylboronic acid
- 2-(4-Ethanesulfonyl-piperazin-1-yl)-ethylamine
- 4-[4-(Ethanesulfonyl)piperazin-1-yl]-N,N-dimethylaniline
Uniqueness
4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H23N5O2S |
---|---|
Molecular Weight |
313.42 g/mol |
IUPAC Name |
N-ethyl-4-(4-ethylsulfonylpiperazin-1-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C13H23N5O2S/c1-4-14-13-15-11(3)10-12(16-13)17-6-8-18(9-7-17)21(19,20)5-2/h10H,4-9H2,1-3H3,(H,14,15,16) |
InChI Key |
JBPXGRRKCJIXFY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.